![molecular formula C19H15ClN6O3 B2680879 N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-87-2](/img/structure/B2680879.png)
N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using the DFT-B3LYP method, which provides insights into the most stable conformation, vibrational characteristics, and an examination of the chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using spectroscopic properties, including charge transfer processes through NBO, HOMO-LUMO, Fukui function, FMO calculations, and topology analyses of ELF, LOL RDG visualization .
Aplicaciones Científicas De Investigación
Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines, which share structural similarities with the compound , has been investigated for potential antiasthma applications. These compounds were identified as mediator release inhibitors in the human basophil histamine release assay, indicating their potential utility in asthma treatment. The structure-activity relationship evaluation identified several compounds with promising activity, chosen for further pharmacological and toxicological study (Medwid et al., 1990).
Anticancer and Antimicrobial Activities
Research has been conducted on N-aryl substituted phenyl acetamide analogs of triazolopyrimidines for their anticancer and antimicrobial activities. These compounds demonstrated inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities, suggesting their potential as therapeutic agents (Kumar et al., 2019).
Imaging Applications
A novel series of pyrazolopyrimidineacetamides, closely related to the compound of interest, has been reported as selective ligands for the translocator protein (18 kDa), with implications for imaging studies. The compound DPA-714, within this series, was designed for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography, highlighting its potential in diagnostic applications (Dollé et al., 2008).
Antiproliferative and Toxicity Studies
Modifications of triazolopyridine acetamide compounds have shown significant anticancer effects and reduced toxicity when orally administered. The introduction of an alkylurea moiety in place of the acetamide group retained antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity, showcasing their potential as safer anticancer agents (Wang et al., 2015).
Crystal Structure and Biological Activity
The crystal structure and moderate anticancer activity of a pyrazolopyrimidin compound have been determined, contributing to the understanding of its potential therapeutic applications (Jiu-fu et al., 2015).
Antimalarial Effects
Studies on triazolopyrimidines have explored their antimalarial activity against Plasmodium berghei in mice, indicating their potential as antimalarial agents (Werbel et al., 1973).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O3/c1-29-15-7-5-14(6-8-15)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-13-4-2-3-12(20)9-13/h2-9,11H,10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMUOWKQSEBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.